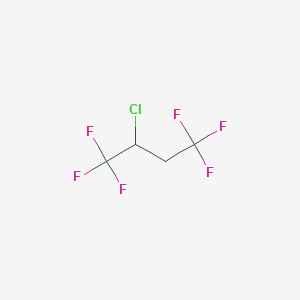

2-Chloro-1,1,1,4,4,4-hexafluorobutane

Description

Historical Context and Evolution of Organofluorine Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.govjst.go.jp One of the earliest reports dates back to 1835, when Dumas and Péligot synthesized fluoromethane. wikipedia.org A significant step forward occurred in 1862 when Alexander Borodin developed a halogen exchange method to synthesize benzoyl fluoride (B91410). nih.govwikipedia.org However, the field truly began to flourish after Henri Moissan successfully isolated the highly reactive fluorine element in 1886, a discovery for which he received the Nobel Prize in Chemistry in 1906. numberanalytics.com

The 20th century witnessed an explosion in organofluorine chemistry, largely driven by industrial applications. The discovery of chlorofluorocarbons (CFCs) in the 1920s as safe refrigerants marked a major milestone. researchgate.net The development of fluoropolymers like Polytetrafluoroethylene (Teflon) in the late 1930s and the critical role of fluorinated compounds in the Manhattan Project during World War II further accelerated research and production. nih.govresearchgate.net Industrial organofluorine chemistry has now been developing for over 80 years, providing essential materials for modern society. nih.govjst.go.jpresearchgate.net Today, research continues to evolve, focusing on creating more environmentally benign fluorinated compounds and developing novel synthesis methods for applications in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comdovepress.com

Significance of Halogenated Alkanes and Alkenes as Chemical Intermediates

Halogenated alkanes, or haloalkanes, are a cornerstone of synthetic organic chemistry due to their role as versatile chemical intermediates. studymind.co.uk These compounds are alkanes in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). pressbooks.pub The key to their utility lies in the polar carbon-halogen bond, where the electronegative halogen atom creates a partial positive charge on the carbon atom. studymind.co.uk This polarization makes the carbon susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions—a fundamental method for introducing a wide range of functional groups into an organic molecule. ncert.nic.in

Furthermore, haloalkanes can undergo elimination reactions to form alkenes, providing a pathway to unsaturated compounds. pressbooks.pub Their reactivity makes them indispensable starting materials for synthesizing a vast array of organic compounds. ncert.nic.in The development of reliable methods for creating carbon-halogen bonds, such as the hydrohalogenation of alkenes and the conversion of alcohols, has made haloalkanes readily available for industrial and laboratory use. wikipedia.org Consequently, they are widely used as solvents, reagents, and precursors in the pharmaceutical, agrochemical, and polymer industries. wikipedia.orgscience.gov

Positioning of 2-Chloro-1,1,1,4,4,4-hexafluorobutane within Advanced Fluorine Chemistry Research

This compound belongs to the class of hydrochlorofluorocarbons (HCFCs) and is a polyhalogenated alkane. Its structure, featuring two terminal trifluoromethyl (-CF3) groups, places it firmly within the sphere of advanced fluorine chemistry. The high degree of fluorination imparts significant chemical stability and unique physical properties.

In the context of modern research, this compound is primarily of interest as a synthon or intermediate in organic synthesis. It is structurally related to commercially important hydrofluoroolefins (HFOs) such as 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), which are being developed as next-generation refrigerants and foam-blowing agents with low global warming potential. acs.org The chemistry of this compound is intrinsically linked to the synthesis and modification of these HFOs and other complex fluorinated molecules. Its value lies in its potential to be transformed into other functionalized fluorochemicals through reactions like dehydrochlorination or further halogenation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 400-43-1 | scbt.com |

| Molecular Formula | C₄H₃ClF₆ | scbt.com |

| Molecular Weight | 200.51 g/mol | scbt.com |

| Boiling Point | 52 °C | stenutz.eu |

| InChIKey | PREWBNUKNNTMHC-UHFFFAOYSA-N | stenutz.eu |

| SMILES | FC(F)(F)CC(Cl)C(F)(F)F | stenutz.eu |

Overview of Key Academic Research Trajectories for this compound

Academic research involving the C4F6-butane scaffold, to which this compound belongs, often focuses on the synthesis and reactivity of related polyhalogenated compounds. These studies explore fundamental transformations and the creation of novel fluorinated building blocks.

A significant research trajectory involves the halogenation and dehydrohalogenation of related hexafluorobutenes. beilstein-journals.org For instance, studies have demonstrated that 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene can react with bromine to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239). beilstein-journals.orgsemanticscholar.org This type of addition reaction is a key method for creating saturated, highly halogenated alkanes from unsaturated precursors.

Conversely, dehydrohalogenation reactions are crucial for synthesizing valuable olefins. Research has shown that treating compounds like 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with a base can lead to the elimination of hydrogen iodide or hydrogen chloride. beilstein-journals.orgnih.gov This process yields a mixture of halo-olefins, including 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgnih.gov These olefins are considered important synthons for further chemical transformations. beilstein-journals.org While direct research on this compound is limited in published literature, its chemistry is explored within the broader context of these transformations, where it represents a fundamental structure in the interconversion of polyhalogenated butanes and butenes.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREWBNUKNNTMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371468 | |

| Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-43-1 | |

| Record name | 2-chloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1,1,1,4,4,4 Hexafluorobutane and Its Direct Precursors

Catalytic Fluorination Approaches

Catalytic fluorination represents a primary strategy for introducing fluorine atoms into an organic framework. This can be accomplished through the addition of hydrogen fluoride (B91410) across unsaturated bonds or by substituting other halogens.

The addition of hydrogen fluoride (HF) in the liquid phase to a chlorinated diene, such as 1,1,2,4,4-Pentachlorobuta-1,3-diene, is a key method for producing fluorinated butane (B89635) skeletons. This process typically involves the simultaneous addition of HF and substitution of chlorine atoms. A related industrial process is the vapor-phase catalytic fluorination of hexachlorobutadiene using Cr-based catalysts to produce precursors like (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.netbit.edu.cn

Lewis acid catalysts are crucial in directing the selectivity of fluorination reactions. In the context of HF addition to chlorinated dienes, Lewis acids like aluminum chlorofluoride (ACF) can activate carbon-chlorine (C-Cl) bonds, facilitating their cleavage and subsequent replacement by fluorine. d-nb.info This activation lowers the energy barrier for the substitution reaction.

The presence of fluorine atoms in a catalyst can enhance the Lewis acidity at the metal center, leading to better activation of the substrate. nih.gov By coordinating to a chlorine atom on the butadiene backbone, the Lewis acid polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a fluoride ion from HF. This directed activation is key to achieving regioselectivity, ensuring that fluorine and hydrogen atoms are added to the desired positions and that specific chlorine atoms are preferentially substituted.

To maximize the yield of the desired fluorinated product, reaction conditions must be carefully controlled. Key parameters include temperature, pressure, reaction time, and the molar ratio of reactants to the catalyst. For liquid-phase fluorinations, maintaining a sufficient concentration of HF in the reaction medium is essential.

| Parameter | Optimized Range | Rationale |

| Temperature | 50 - 150 °C | Balances reaction rate with minimizing side reactions and catalyst degradation. |

| Pressure | 5 - 20 atm | Ensures HF remains in the liquid phase and enhances reaction kinetics. |

| Catalyst Loading | 1 - 10 mol% | Provides sufficient active sites without excessive cost or downstream separation issues. |

| HF:Substrate Ratio | 5:1 - 20:1 | A large excess of HF drives the reaction towards completion and full fluorination. |

This interactive table presents typical optimized conditions for liquid-phase fluorination reactions based on established chemical principles.

Transition metals are widely used as catalysts in various chemical transformations. Niobium compounds, in particular, have demonstrated catalytic activity in a range of reactions, often owing to their Lewis acidic nature and ability to exist in multiple oxidation states. niobium.techmdpi.com Niobium(V) chloride (NbCl5), for example, is an effective Lewis acid catalyst for C-H insertion reactions. organic-chemistry.org

In the context of hydrofluorination, a niobium-based catalyst could function by activating the C=C double bonds of a precursor molecule. The catalyst may coordinate to the alkene, making it more susceptible to nucleophilic attack by a fluoride ion. Niobium oxides are known to be effective catalysts for various reactions, and their catalytic performance can be influenced by their crystal structure and particle size. nih.gov While specific applications of niobium for the direct synthesis of 2-Chloro-1,1,1,4,4,4-hexafluorobutane are not extensively detailed, its known catalytic properties suggest potential utility in activating fluorinating agents or unsaturated substrates.

Liquid-Phase Hydrogen Fluoride Addition to Chlorinated Butadienes (e.g., 1,1,2,4,4-Pentachlorobuta-1,3-diene)

Halogenation and Dehydrohalogenation Cascades

Reaction cascades involving the sequential addition of halogens (halogenation) and removal of hydrogen halides (dehydrohalogenation) are a powerful tool for synthesizing complex haloalkanes and haloalkenes. researchgate.net These sequences allow for the precise placement of different halogen atoms on a carbon skeleton.

A direct pathway to synthesize this compound involves the reduction of its corresponding alkene, 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (B1310807). This transformation is an addition reaction across the carbon-carbon double bond. The reactivity of the double bond in 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes is demonstrated by its ability to react with bromine under sunlight to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239) in high yield. beilstein-journals.orgsemanticscholar.org

The reduction is typically achieved through catalytic hydrogenation. This process involves reacting the butene precursor with hydrogen gas (H₂) in the presence of a transition metal catalyst.

| Reaction Step | Description |

| Reactants | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, Hydrogen (H₂) |

| Catalyst | Palladium on Carbon (Pd/C) or Nickel (Ni) |

| Solvent | Ethanol, Hexane, or similar inert solvent |

| Conditions | 1-10 atm H₂ pressure, Room Temperature to 80 °C |

| Product | This compound |

This interactive table outlines the typical parameters for the catalytic hydrogenation of a fluorinated alkene precursor.

In this reaction, the alkene is adsorbed onto the surface of the metal catalyst, followed by the dissociative adsorption of hydrogen. The hydrogen atoms are then added stepwise across the double bond, resulting in the saturated alkane product, this compound.

Synthesis of this compound via Reduction of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

Exploration of Hydrogenation Catalysts (e.g., Palladium, Platinum Alloys)

Catalytic hydrogenation is a crucial technique for the synthesis of precursors to this compound, particularly for the saturation of carbon-carbon multiple bonds. tcichemicals.com The choice of catalyst is paramount in directing the reaction towards the desired product.

Palladium (Pd) based catalysts are widely recognized for their efficacy in hydrogenation reactions. tcichemicals.com A notable synthetic route involves the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to produce Z-1,1,1,4,4,4-hexafluoro-2-butene, a key precursor. This transformation is effectively promoted by a Pd + Bi/PAF (porous aluminium fluoride) catalyst. researchgate.net The addition of bismuth (Bi) as a promoter helps to control the selectivity of the hydrogenation, favoring the formation of the Z-alkene.

Furthermore, bimetallic catalysts have been developed to enhance performance. A patent describes a hydrogenation coupling catalyst for preparing 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), which utilizes a combination of ruthenium salt and at least one salt of palladium or nickel loaded onto a carrier. google.com These catalysts facilitate the coupling reaction of 1,1-dichloro-2,2,2-trifluoroethane in a hydrogen atmosphere to yield the target butene. google.com Homogeneous catalysts, such as Wilkinson's catalyst ((PPh₃)₃RhCl), are also known to selectively hydrogenate alkenes and alkynes. tcichemicals.com

Mechanistic Investigations of Selective Hydrogenation

The mechanism of selective hydrogenation is critical for optimizing reaction conditions and catalyst design to maximize the yield of the desired alkene while minimizing over-hydrogenation to the corresponding alkane. researchgate.net In the context of producing unsaturated precursors, the goal is to add one mole of hydrogen across a triple bond to form a double bond, without further reduction.

The process typically involves the chemisorption of both the alkyne and hydrogen onto the surface of the metal catalyst. The hydrogenation proceeds through a series of steps involving the transfer of hydrogen atoms from the catalyst surface to the adsorbed alkyne. The selectivity for the alkene product is often achieved by alloying the primary catalyst metal, such as palladium, with other metals. These secondary metals can modify the electronic properties of the catalyst and facilitate the desorption of the intermediate alkene before it can undergo further hydrogenation to butane. researchgate.net For instance, in the hydrogenation of 1,3-butadiene, alloying palladium is a key strategy to enhance 1-butene (B85601) selectivity. researchgate.net This principle is applicable to the selective hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne, where controlling the residence time and reactivity of the intermediate 1,1,1,4,4,4-hexafluoro-2-butene on the catalyst surface is essential.

Formation from Halogenated Butene Precursors

The addition of halogens or hydrohalogens to unsaturated fluorinated butenes represents a direct and effective method for synthesizing halogenated hexafluorobutanes.

Addition Reactions to 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene

Addition reactions involving halogenated butene precursors are fundamental in building the molecular framework of this compound and its analogs. A significant precursor, 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), undergoes addition reactions with various halogenating agents. For instance, the reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with iodine monochloride (ICl) under the influence of sunlight yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgresearchgate.net This product was isolated in an 85% yield by distillation. nih.govsemanticscholar.org

Another pertinent example is the reaction of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with bromine, also under sunlight, which results in the formation of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane in an 84% yield. beilstein-journals.orgsemanticscholar.org These reactions demonstrate the utility of halogenated butenes as synthons for creating more complex polyhalogenated alkanes.

The subsequent dehydrohalogenation of these addition products can lead to other valuable intermediates. For example, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide (B78521) (KOH) in the presence of a phase transfer catalyst produces a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgresearchgate.net The choice of base can be crucial; using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base resulted in the exclusive formation of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes. nih.gov

| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes | ICl | Sunlight | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 85% | beilstein-journals.orgnih.gov |

| 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Br₂ | Sunlight | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | 84% | beilstein-journals.orgsemanticscholar.org |

| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | KOH, Bu₄NBr | Water, rt, 2h | 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-Iodo-1,1,1,4,4,4-hexafluorobut-2-enes | 52% and 34% respectively | beilstein-journals.org |

| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | DBU or Hünig's base | Et₂O or DME | 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Not isolated in pure state | nih.gov |

Regioselectivity and Stereoselectivity in Halogen Addition

The principles of regioselectivity and stereoselectivity are fundamental in determining the outcome of halogen addition reactions to alkenes. masterorganicchemistry.com Regioselectivity, often governed by Markovnikov's rule in the addition of hydrogen halides, dictates which carbon atom of a double bond forms a new bond with the hydrogen and which with the halogen. chemistrysteps.com

In the addition of halogens like Br₂ and Cl₂ to alkenes, the reaction is typically not regioselective if the alkene is symmetrical, but it is highly stereoselective. libretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the side opposite to the halonium ion bridge, resulting in anti-addition of the two halogen atoms. libretexts.org

In the synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane from 1,1,1,4,4,4-hexafluorobut-2-ene and ICl, the product obtained was a mixture of stereoisomers in a 2:1 ratio. beilstein-journals.orgnih.gov Similarly, the bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes yielded a mixture of stereoisomers, also in a 2:1 ratio. beilstein-journals.orgnih.gov This formation of stereoisomeric mixtures suggests that while the addition mechanism may have inherent stereochemical preferences, the specific substitution pattern of the fluorinated alkene can influence the final product distribution.

Exploration of Novel Synthetic Pathways for Highly Fluorinated Butanes

The development of new synthetic methods is crucial for accessing novel fluorinated compounds and improving the efficiency of existing routes.

Radical-Mediated Processes for C-Cl and C-F Bond Formation

Radical-mediated reactions offer powerful strategies for the formation of C-Cl and C-F bonds, often under mild conditions and with unique selectivity. researchgate.net These processes are particularly relevant for the synthesis of highly functionalized and complex fluorinated molecules. nih.gov

The synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) via the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation, as first reported by Haszeldine, is indicative of a radical pathway. beilstein-journals.orgsemanticscholar.org The use of sunlight in the aforementioned additions of ICl and Br₂ to hexafluorobutene derivatives also suggests the involvement of radical intermediates. beilstein-journals.org

Modern synthetic organic chemistry has seen significant advancements in radical C-F bond formation. researchgate.net Strategies such as photoredox catalysis have enabled a wide range of fluorinative transformations. researchgate.net Decarboxylative fluorination, where a carboxylic acid is converted to an alkyl fluoride, is another promising radical-based method. nih.gov For instance, the decarboxylative fluorination of aliphatic carboxylic acids can be achieved using Selectfluor in the presence of a silver catalyst in an aqueous solution. organic-chemistry.org While these methods are general, their application to the synthesis of highly fluorinated butanes like this compound could provide novel and efficient synthetic routes. The challenge often lies in controlling the regioselectivity of C-H functionalization in radical processes. nih.gov

Emerging Synthetic Strategies for Halogenated Hydrocarbons

Recent advancements in synthetic organic chemistry have focused on developing novel strategies for the preparation of complex halogenated hydrocarbons. A significant emerging strategy involves a cascade of halogenation and dehydrohalogenation reactions starting from commercially available hydrofluoroolefins. nih.gov This approach provides a versatile pathway to a variety of polyhalogenated butanes and butenes, which are valuable synthons for further chemical transformations. nih.govsemanticscholar.org

A key example of this strategy is the synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, a direct precursor to other functionalized halogenated compounds. beilstein-journals.org This synthesis is achieved through the reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with iodine monochloride (ICl) under the influence of sunlight. beilstein-journals.org The reaction proceeds with high efficiency, yielding the desired 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in an 85% yield after purification by distillation. semanticscholar.orgbeilstein-journals.org This product is typically formed as a mixture of stereoisomers. beilstein-journals.org

This dihalogenated butane precursor can then undergo selective dehydrohalogenation to produce other valuable halogenated hydrocarbons. nih.gov For instance, the treatment of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with a base like potassium hydroxide (KOH) initiates an elimination reaction. semanticscholar.orgbeilstein-journals.org This reaction selectively removes a hydrogen atom and an iodine atom (dehydroiodination) or a hydrogen atom and a chlorine atom (dehydrochlorination), leading to the formation of a mixture of unsaturated compounds. semanticscholar.org

Specifically, the reaction of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide in water, catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (Bu₄NBr), results in a mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and (E/Z)-2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govbeilstein-journals.org The chlorobutenes can be isolated in a 52% yield, while the iodobutenes are obtained in a 34% yield. semanticscholar.org Alternative conditions using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base in solvents such as diethyl ether have been shown to exclusively form the 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene isomers, although their isolation in a pure state under these conditions proved difficult. nih.govbeilstein-journals.org

| Base | Solvent/Catalyst | Products | Yield |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Water / Bu₄NBr | (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes & (E/Z)-2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes | 52% (chloro-isomers), 34% (iodo-isomers) |

| DBU or Hünig's base | Diethyl ether (Et₂O) | (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Not isolated in pure state |

Furthermore, the resulting haloolefins can serve as precursors for even more complex polyhalogenated alkanes. In another demonstration of emerging synthetic routes, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes react with bromine under sunlight to produce 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane in an 84% yield. semanticscholar.orgbeilstein-journals.org These sequential halogenation and dehydrohalogenation strategies highlight a modern and efficient approach to synthesizing specifically substituted halogenated hydrocarbons from simple, readily available fluorinated building blocks. nih.gov

Chemical Reactivity and Transformation Studies of 2 Chloro 1,1,1,4,4,4 Hexafluorobutane

Dehydrohalogenation Reactions of 2-Chloro-1,1,1,4,4,4-hexafluorobutane

Dehydrohalogenation represents a primary transformation pathway for halogenated alkanes. In the context of polyfluorinated butanes, these reactions are crucial for synthesizing key intermediates like hexafluorobutenes and hexafluorobutyne. While direct dehydrohalogenation studies on this compound are not extensively detailed in the reviewed literature, analogous reactions using structurally similar dihalogenated precursors provide significant insight into the expected reactivity and product formation.

The synthesis of 1,1,1,4,4,4-Hexafluoro-2-butyne, a highly electrophilic alkyne, can be achieved through a double elimination reaction from a dihalogenated butane (B89635) precursor. wikipedia.org This process typically involves a two-step dehydrohalogenation where a halo-olefin is formed as an intermediate.

The choice of base is critical in driving the elimination reaction towards alkyne formation. Strong bases are required to facilitate the second elimination from the intermediate vinyl halide. Research on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) demonstrates this principle effectively. beilstein-journals.orgnih.gov

Initial treatment with a base like potassium hydroxide (B78521) (KOH) leads to the formation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.orgsemanticscholar.org A subsequent and more forceful elimination, prompted by an increased amount of KOH, facilitates the removal of the second mole of hydrogen bromide to yield 1,1,1,4,4,4-Hexafluoro-2-butyne. beilstein-journals.orgnih.gov This suggests that achieving the alkyne from a monochlorinated starting material like this compound would first require conversion to a vinyl halide, followed by a second, more energy-intensive elimination step.

Table 1: Influence of Base on Dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane

| Base (equiv.) | Solvent | Conditions | Conversion (%) | Primary Product |

|---|---|---|---|---|

| iPr₂NEt (1) | Et₂O | 20°C / 18h | 60-95 | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers |

| DBU (1) | Et₂O | 20°C / 1h | 95 | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers |

| KOH (1.3) | H₂O | 20°C / 2h | 100 | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers |

Data derived from studies on 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, a structural analog. beilstein-journals.org

The formation of alkynes from haloalkanes generally proceeds through successive elimination reactions, most commonly via the E2 (bimolecular elimination) mechanism. libretexts.orgmsu.edu This mechanism involves a single transition state where the base abstracts a proton from a beta-carbon at the same time as the leaving group on the alpha-carbon departs. msu.edu

In the context of forming 1,1,1,4,4,4-Hexafluoro-2-butyne from a dihalide, the process involves two sequential E2 eliminations:

First Elimination: The dihaloalkane reacts with a base to form a mixture of (E/Z)-halo-olefins.

Second Elimination: The resulting vinyl halide, which is generally less reactive than the parent alkyl halide, undergoes a second E2 elimination under stronger conditions to form the alkyne.

The kinetics of these reactions are typically second-order, being dependent on the concentrations of both the substrate and the base. msu.edu The presence of electron-withdrawing trifluoromethyl groups is expected to influence the acidity of the beta-hydrogens, potentially affecting the reaction rate.

The single dehydrohalogenation of a saturated precursor is a standard method for producing olefins. Studies on the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane serve as an excellent model for the controlled formation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (B1310807) isomers. beilstein-journals.orgnih.govsemanticscholar.org In this case, the reaction can proceed via two pathways: dehydroiodination to yield the target chloro-olefins or dehydrochlorination to produce iodo-olefins.

Elimination reactions can result in a mixture of geometric isomers (E/Z). The stereochemical outcome is often dictated by the conformation of the substrate in the transition state. libretexts.org For the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, a mixture of (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene isomers is indeed formed. beilstein-journals.orgnih.gov

When the reaction is carried out with potassium hydroxide in water with a phase-transfer catalyst, the resulting mixture of chloro-butene isomers (6a,b) shows a slight preference for the (Z)-isomer, with an observed E/Z ratio of approximately 4:5. beilstein-journals.orgnih.govsemanticscholar.org The specific ratio can be influenced by the base, solvent, and temperature, which affect the stability of the different possible transition states leading to the E and Z products.

Table 2: Stereochemical Outcome of Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

| Reagent System | Product | Isomer Ratio (E/Z) |

|---|

Data derived from a study where dehydroiodination was a concurrent reaction. beilstein-journals.orgnih.govsemanticscholar.org

The efficient formation of olefins via dehydrohalogenation often employs catalytic systems to enhance reaction rates and control selectivity. Phase-transfer catalysts are particularly effective in reactions involving an aqueous inorganic base and an organic substrate.

In the synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene isomers from the corresponding chloro-iodo precursor, a system using 1.3 equivalents of potassium hydroxide (KOH) in water with 5 mol % of tetrabutylammonium (B224687) bromide (Bu₄NBr) as a phase-transfer catalyst proved effective. beilstein-journals.orgnih.gov The Bu₄NBr facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.

Alternative non-catalytic systems using organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (N,N-Diisopropylethylamine) in solvents like diethyl ether also resulted in the formation of the desired 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene isomers, demonstrating that the choice of base system can be tailored to specific reaction conditions. beilstein-journals.orgnih.gov

Generation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene Isomers

Halogen Exchange Reactions on the Butane Skeleton

Halogen exchange reactions provide a fundamental pathway for the synthesis of novel organofluorine compounds. While the C-Cl bond in this compound is the most likely site for nucleophilic substitution among the carbon-halogen bonds in the molecule, research has more prominently focused on the halogenation of related unsaturated precursors to generate mixed halogenated hexafluorobutanes.

Conversion to Brominated and Iodinated Hexafluorobutanes

The synthesis of brominated and iodinated derivatives of the hexafluorobutane skeleton has been achieved through addition reactions to hexafluorobutenes. These reactions introduce additional halogen atoms, creating complex polyhalogenated alkanes.

One key pathway involves the reaction of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes with iodine monochloride (ICl). beilstein-journals.orgnih.gov This reaction, conducted under the influence of sunlight, yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgnih.govsemanticscholar.org The final product was isolated in an 85% yield by distillation. beilstein-journals.orgnih.govsemanticscholar.org

Similarly, a brominated-chlorinated derivative can be synthesized. The reaction of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with bromine, initiated by sunlight, results in the formation of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239) with a yield of 84%. beilstein-journals.orgsemanticscholar.org

These syntheses are summarized in the table below.

| Starting Material | Reagent | Conditions | Product | Yield |

| (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ICl | Sunlight | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 85% beilstein-journals.orgnih.govsemanticscholar.org |

| 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene | Br₂ | Sunlight | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | 84% beilstein-journals.orgsemanticscholar.org |

Investigation of Halogen Mobility and Selectivity

In the context of halogen exchange on a saturated fluoroalkane skeleton, the relative reactivity of different carbon-halogen bonds is a critical factor. The C-F bond is the strongest single bond to carbon, making it generally unreactive towards nucleophilic displacement compared to C-Cl, C-Br, and C-I bonds. cas.cnresearchgate.net The established order of leaving group ability in Sɴ2 reactions is I⁻ > Br⁻ > Cl⁻ >> F⁻. cas.cn

In polyhalogenated compounds, this selectivity allows for the targeted replacement of heavier halogens while leaving C-F bonds intact. For instance, studies on aliphatic fluorine compounds have shown that C-F bonds can be selectively activated using specific reagents like trialkyl aluminum and titanocene (B72419) dihalides, but under typical nucleophilic substitution conditions, other alkyl halides would remain unchanged. organic-chemistry.org This inherent difference in reactivity is a cornerstone of synthetic strategies involving fluorinated molecules.

The selectivity of halogenation reactions is also influenced by the nature of the attacking halogen radical. libretexts.orglibretexts.org Bromine atoms are known to be significantly more selective than chlorine atoms when abstracting hydrogen atoms from an alkane. libretexts.org While this applies to the introduction of halogens via radical pathways, it underscores the principle that different halogens exhibit distinct reactivity profiles. In a molecule like this compound, any potential halogen exchange would overwhelmingly occur at the C-Cl bond rather than the stronger, less mobile C-F bonds.

Carbon-Fluorine Bond Reactivity

The carbon-fluorine bond is characterized by its high bond dissociation energy (typically over 109 kcal/mol), which imparts significant thermal and chemical stability to fluorinated compounds. acs.orglibretexts.org Consequently, C-F bonds are generally considered unreactive, especially in perfluorinated regions of a molecule. researchgate.net However, under specific conditions, these bonds can be induced to react.

Electrophilic and Nucleophilic Reactions Involving C-F Bonds

Nucleophilic Reactions: Direct nucleophilic displacement of a fluorine atom from a saturated carbon (an Sɴ2 reaction) is challenging and rarely observed. cas.cn The fluoride (B91410) ion is a poor leaving group, and the strong C-F bond presents a high activation barrier. cas.cnlibretexts.org However, C-F bond cleavage can be achieved under certain circumstances:

Enzyme Catalysis: Some enzymes can catalyze the cleavage of C-F bonds by creating a proximity effect, essentially forcing an intramolecular reaction between the alkyl fluoride and a nucleophile. cas.cn

Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. organic-chemistry.org

Intramolecular Displacement: If a nucleophile is positioned correctly within the same molecule, an intramolecular Sɴ2 reaction can displace a fluoride ion, a process driven by the formation of a stable cyclic product. cas.cn

Electrophilic Reactions: Electrophilic reactions targeting the C-F bond are uncommon. Instead, the term "electrophilic fluorination" refers to reactions where an electrophilic fluorinating agent (containing an N-F bond, for example) transfers an electrophilic fluorine atom ("F⁺" equivalent) to a nucleophilic site, such as an enolate or an aromatic ring. alfa-chemistry.comresearchgate.netharvard.edu The C-F bonds in this compound are not susceptible to direct electrophilic attack.

Impact of Fluorine Substitution on Molecular Reactivity Profiles

The substitution of hydrogen with fluorine atoms has a profound impact on a molecule's chemical properties. rsc.org The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which alters bond polarities, bond strengths, and the acidity of nearby protons. libretexts.org

In this compound, the presence of two trifluoromethyl (-CF₃) groups significantly influences its reactivity:

Bond Strength: The C-F bonds are strengthened by the presence of other fluorine atoms on the same carbon. Studies have shown that carbon-fluorine bond strength increases with the number of fluorine substituents on an aliphatic carbon. nih.gov This makes the C-F bonds in the -CF₃ groups particularly robust.

Acidity: The powerful electron-withdrawing nature of the two -CF₃ groups increases the acidity of the hydrogen atoms on the C2 and C3 carbons compared to their non-fluorinated analogs.

Reactivity of Adjacent Bonds: The inductive effect polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack compared to a similar non-fluorinated chloroalkane.

Stability of Intermediates: Fluorine substitution can have complex effects on the stability of reaction intermediates. While fluorine atoms destabilize an adjacent carbocation through induction, they can also stabilize it through resonance (donation of a lone pair into the empty p-orbital). rsc.org

Stereochemical Aspects of Reactions Involving this compound and its Derivatives

The carbon atom bonded to the chlorine in this compound (C2) is a stereogenic center. Consequently, the molecule exists as a pair of enantiomers. Any reaction occurring at this center, or a reaction that creates a new stereocenter in the molecule, will have stereochemical implications.

Research into the halogenation of related hexafluorobutene precursors demonstrates the formation of diastereomeric products. beilstein-journals.orgnih.gov

The synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane via the addition of ICl to hexafluorobut-2-ene results in a product with two stereocenters (at C2 and C3). NMR analysis of the product mixture showed the formation of stereoisomers in a 2:1 ratio. beilstein-journals.orgnih.govsemanticscholar.org

Similarly, the bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane also creates a new stereocenter, and the product was identified as a 2:1 mixture of stereoisomers. beilstein-journals.orgnih.gov

These findings highlight that reactions on the hexafluorobutane skeleton can proceed with varying degrees of stereoselectivity, leading to mixtures of diastereomers. The specific ratio of these isomers is dependent on the reaction mechanism and the steric and electronic influences of the trifluoromethyl groups. A complete stereochemical study of any nucleophilic substitution at the C2 position of this compound would be expected to show an inversion of configuration, consistent with an Sɴ2 mechanism. cas.cn

Diastereoselective and Enantioselective Transformations

Direct diastereoselective or enantioselective transformations of this compound have not been extensively reported in the reviewed literature. However, studies on the synthesis of related unsaturated compounds, specifically 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, provide insights into diastereoselective processes.

The formation of (E)- and (Z)-isomers of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene occurs through the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. This elimination reaction is a key step where stereoisomers are generated. The reaction of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide (KOH) in water, in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr), leads to a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgnih.gov

The ratio of the resulting diastereomers is influenced by the reaction conditions. For instance, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with aqueous KOH and Bu₄NBr yields a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with an E/Z ratio of approximately 4:5. nih.gov This indicates a degree of diastereoselectivity in the elimination process.

It is important to note that this process describes the formation of a related alkene with distinct diastereomers, rather than a direct stereoselective transformation of this compound itself.

| Reactant | Reagents | Product | Diastereomeric Ratio (E/Z) | Reference |

|---|---|---|---|---|

| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | KOH, H₂O, Bu₄NBr | 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene | ≈4:5 | nih.gov |

Isomerization Pathways and Equilibrium Studies

Direct studies on the isomerization pathways and equilibrium of this compound or its corresponding alkene isomers, (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, are limited in the available scientific literature. However, research on analogous compounds provides valuable parallels.

For instance, studies on 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, a structurally similar compound, have demonstrated the potential for isomerization. The (E)-isomer of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene has been observed to transform into the (Z)-isomer upon long-term storage. nih.gov Furthermore, this isomerization can be induced and accelerated. Under UV irradiation, the (E)-isomer of the bromo-analogue was found to completely convert to the (Z)-isomer in quantitative yield over several hours. nih.gov This suggests that photochemical conditions can drive the isomerization process for such halogenated fluoroalkenes.

While these findings directly pertain to the bromo-derivative, they suggest that a similar isomerization pathway could potentially exist for (E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, likely proceeding through a radical intermediate mechanism under photochemical induction. However, without direct experimental evidence for the chloro-analogue, this remains a postulation based on chemical similarity. No equilibrium studies determining the relative stabilities of the (E)- and (Z)-isomers of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene have been reported in the reviewed literature.

| Compound | Condition | Transformation | Yield | Reference |

|---|---|---|---|---|

| (E)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | UV Irradiation | (E)-isomer → (Z)-isomer | Quantitative | nih.gov |

Spectroscopic Elucidation of Molecular Structure and Reaction Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of fluorinated organic molecules. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹⁹F, and ¹³C, it is possible to map out the complete molecular architecture.

The ¹H NMR spectrum of 2-Chloro-1,1,1,4,4,4-hexafluorobutane is expected to show two distinct signals corresponding to the two different proton environments: the methylene (B1212753) group (-CH₂-) and the methine group (-CHCl-).

-CHCl- Proton: This single proton is adjacent to the chlorine atom and a trifluoromethyl group, both of which are strongly electron-withdrawing. This deshielding effect would shift its resonance significantly downfield. The signal would be split into a complex multiplet due to coupling with the two protons of the adjacent methylene group (³JHH) and the three fluorine atoms of the adjacent trifluoromethyl group (³JHF).

-CH₂- Protons: These two protons are adjacent to the methine proton and the other trifluoromethyl group. Their signal would appear further upfield compared to the methine proton. The signal would be split by the single methine proton (³JHH) and the three fluorine atoms of the terminal trifluoromethyl group (³JHF), resulting in a complex multiplet.

Due to the molecule's structure, the two trifluoromethyl (-CF₃) groups are chemically non-equivalent. Therefore, the ¹⁹F NMR spectrum is expected to display two distinct signals.

C1-CF₃ Group: The fluorine atoms on the carbon adjacent to the chloromethine group (-CHCl-) will produce one signal. This signal would be split into a doublet by the single proton on the adjacent carbon (³JFH).

C4-CF₃ Group: The fluorine atoms on the carbon adjacent to the methylene group (-CH₂-) will produce a second signal. This signal would be split into a triplet by the two protons on the adjacent carbon (³JFH).

The analysis of coupling constants provides valuable information about the proximity of different nuclei. cymitquimica.com

¹⁹F NMR spectroscopy is particularly powerful in determining the stereochemistry of unsaturated derivatives, such as 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, which can be formed through dehydrohalogenation reactions. nih.govsemanticscholar.org The spatial relationship between the two -CF₃ groups across the double bond gives rise to distinct through-space coupling constants.

Research has shown that the configuration of these E/Z isomers can be unambiguously assigned based on the five-bond fluorine-fluorine coupling constant (⁵JFF). nih.govsemanticscholar.org

The (E)-isomer , where the two -CF₃ groups are on opposite sides of the double bond, exhibits a ⁵JFFcis coupling constant of approximately 11-13 Hz. nih.gov

The (Z)-isomer , where the two -CF₃ groups are on the same side of the double bond, shows a ⁵JFFcis coupling constant of nearly 0 Hz. nih.gov

This clear difference in coupling constants allows for the precise determination and quantification of each isomer in a mixture. nih.govsemanticscholar.org

Table 1: ¹⁹F NMR Coupling Constants for E/Z Isomer Determination of Halogenated Hexafluorobut-2-enes

| Isomer Configuration | Typical ⁵JFFcis Coupling Constant (Hz) | Reference |

|---|---|---|

| (E)-isomer | ~11-13 | nih.gov |

| (Z)-isomer | ~0 | nih.gov |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four unique signals, one for each carbon atom in its distinct chemical environment.

C1 and C4: These carbons, part of the trifluoromethyl groups, will appear as quartets due to the strong one-bond coupling to the three attached fluorine atoms (¹JCF). They will be significantly shifted downfield.

C2: This carbon is bonded to a chlorine atom and a proton. The presence of the electronegative chlorine atom will cause a downfield shift. The signal will also be split into a quartet by the adjacent C1-CF₃ group (²JCF).

C3: This carbon is bonded to two protons. It will also experience coupling from the adjacent C4-CF₃ group, appearing as a quartet (²JCF).

The precise chemical shifts are influenced by the electronegativity of the attached halogen and fluorine atoms.

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Constant Analysis

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₄H₃ClF₆), the molecular weight is 200.51 g/mol . cymitquimica.comscbt.com

The mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two main molecular ion peaks would be observed:

M+ peak: at m/z 200 (for the molecule containing ³⁵Cl).

M+2 peak: at m/z 202 (for the molecule containing ³⁷Cl), with an intensity approximately one-third of the M+ peak.

Common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-halogen and carbon-carbon bonds. Expected fragmentation for this molecule would include:

Loss of a chlorine radical (•Cl) to form an ion at m/z 165.

Loss of a trifluoromethyl radical (•CF₃) to yield an ion at m/z 131.

Cleavage of the C2-C3 bond, leading to various smaller fragments.

Analysis of reaction products like 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (B1310807) would show a molecular ion corresponding to its different molecular weight (198.49 g/mol ). nist.gov

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Fragment | Notes |

|---|---|---|

| 202 | [C₄H₃³⁷ClF₆]⁺ | Molecular ion (M+2 peak) |

| 200 | [C₄H₃³⁵ClF₆]⁺ | Molecular ion (M+ peak) |

| 165 | [C₄H₃F₆]⁺ | Loss of •Cl |

| 131 | [C₃H₃ClF₃]⁺ | Loss of •CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

For this compound, the key expected vibrational bands are:

C-H stretching: In the 2900-3000 cm⁻¹ region, characteristic of the C-H bonds in the -CH₂- and -CHCl- groups.

C-H bending: Around 1350-1470 cm⁻¹, corresponding to the scissoring and bending motions of the methylene and methine groups.

C-F stretching: Strong, intense absorption bands are expected in the 1000-1350 cm⁻¹ region, which is a hallmark of fluorinated compounds. The high intensity is due to the large change in dipole moment during the C-F bond vibration.

C-Cl stretching: A moderate to strong band in the 600-800 cm⁻¹ region.

C-C stretching: Weaker bands in the 800-1200 cm⁻¹ region.

While IR spectroscopy measures vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy detects vibrations that cause a change in its polarizability. Therefore, symmetric vibrations may be stronger in the Raman spectrum, providing complementary information to the IR spectrum.

Chromatographic Techniques for Product Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is the most suitable technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase in a column. For halogenated compounds, columns with stationary phases such as phenyl polysiloxane or trifluoropropyl polysiloxane are often employed to achieve good resolution.

A typical GC analysis would involve injecting a sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The temperature of the column is often programmed to increase during the analysis to ensure the efficient elution of all components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Illustrative GC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 200 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) could potentially be used for the analysis of this compound, particularly for non-volatile impurities or for preparative scale separations. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common choice. Detection could be achieved using a UV detector if the compound or its impurities have a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Theoretical and Computational Investigations of 2 Chloro 1,1,1,4,4,4 Hexafluorobutane

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like 2-chloro-1,1,1,4,4,4-hexafluorobutane. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the resulting molecular characteristics.

Computational methods can predict the equilibrium geometry of this compound with high accuracy. The analysis would involve the optimization of the molecule's geometry to find the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

The presence of highly electronegative fluorine atoms and a chlorine atom is expected to significantly influence the molecular geometry. For instance, the C-F and C-Cl bonds will be highly polar. The introduction of fluorine atoms generally leads to a shortening of adjacent C-C bonds and can affect the bond angles around the carbon atoms to which they are attached.

Below is a hypothetical but representative data table of what such calculations would yield. The values are based on typical bond lengths and angles for similar fluorinated and chlorinated alkanes.

Interactive Table 1: Predicted Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C | ~1.52 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-Cl | ~1.77 Å |

| Bond Angle | F-C-F | ~108.5° |

| Bond Angle | C-C-C | ~112.0° |

| Bond Angle | H-C-Cl | ~109.0° |

| Dihedral Angle | F-C-C-H | Varies with conformation |

The distribution of electrons within the this compound molecule is highly non-uniform due to the presence of electronegative halogen atoms. Quantum chemical calculations can quantify this charge distribution, often through methods like Mulliken population analysis or by calculating Natural Bond Orbitals (NBO).

This charge distribution can be visualized using an electrostatic potential (ESP) map. The ESP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) signify areas of low electron density, which are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show significant negative potential around the fluorine and chlorine atoms, reflecting their high electronegativity. The hydrogen atoms would exhibit a positive potential. This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable insights into the pathways of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally.

For any proposed reaction involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to locate the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Once the transition state structure is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A higher energy barrier corresponds to a slower reaction rate. Transition state theory can then be used to calculate theoretical reaction rate constants. For example, in a potential reaction with a nucleophile, the energy barrier for the displacement of the chloride ion could be calculated and compared with other possible reaction pathways.

For more complex reactions, a one-dimensional reaction coordinate may not be sufficient. In such cases, a potential energy surface (PES) can be mapped out. A PES is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometric parameters.

By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction landscape. This includes identifying reactants, products, intermediates, and the transition states that connect them. A PES can reveal whether a reaction is likely to proceed through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates.

Predictive Modeling of Reactivity and Selectivity in Fluorinated Systems

The insights gained from quantum chemical calculations on this compound can be used to build predictive models for its reactivity and for the reactivity of other fluorinated compounds. The unique properties imparted by fluorine atoms, such as their strong electron-withdrawing inductive effect and the strength of the C-F bond, play a significant role in the molecule's chemical behavior. rsc.org

Computational models can help predict various aspects of reactivity:

Site Selectivity: By analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO), it is possible to predict which sites on the molecule are most likely to react. For instance, the location of the LUMO can indicate the most probable site for nucleophilic attack.

Reaction Rates: As mentioned, calculated energy barriers can be used to predict reaction rates. These predictions can be refined by including factors such as solvent effects, which can also be modeled computationally.

Stereoselectivity and Regioselectivity: For reactions that can yield multiple products, computational modeling of the transition state energies for the different pathways can predict which product is likely to be favored.

These predictive models are not only of academic interest but also have practical applications in areas such as materials science and the design of new chemical syntheses.

Conformational Analysis and Stereoisomerism through Computational Methods

The structural and stereochemical properties of this compound are fundamentally dictated by its three-dimensional arrangement and the rotational freedom around its carbon-carbon single bonds. Computational chemistry provides powerful tools to investigate these aspects, offering insights into the molecule's conformational landscape and stereoisomeric forms.

Stereoisomerism

The central carbon atom (C2) of this compound is bonded to four different substituents: a hydrogen atom, a chlorine atom, a trifluoromethyl group (-CF₃), and a trifluoroethyl group (-CH₂CF₃). This substitution pattern renders the C2 atom a chiral center. Consequently, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-chloro-1,1,1,4,4,4-hexafluorobutane and (S)-2-chloro-1,1,1,4,4,4-hexafluorobutane.

These enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit different interactions with plane-polarized light (optical activity) and with other chiral molecules. Computational methods can be employed to model these enantiomers and predict their chiroptical properties, such as specific rotation.

Conformational Analysis

The presence of single bonds in the carbon backbone of this compound allows for rotation, leading to different spatial arrangements of the atoms known as conformations or rotamers. The most significant rotation to consider is around the C2-C3 bond, which dictates the relative positions of the bulky and electronegative substituents.

Analogous to the conformational analysis of butane (B89635), the staggered conformations of this compound are expected to be energy minima, while the eclipsed conformations represent energy maxima and act as rotational barriers. The staggered conformations can be further classified as anti or gauche, depending on the dihedral angle between the chlorine atom on C2 and the trifluoromethyl group on C3.

Anti-conformation: The chlorine atom and the trifluoromethyl group are positioned opposite to each other, with a dihedral angle of approximately 180°. This arrangement generally minimizes steric hindrance and electrostatic repulsion between these large, electron-rich groups.

Gauche-conformations: The chlorine atom and the trifluoromethyl group are adjacent to each other, with dihedral angles of approximately 60° and 300° (-60°). These conformations are typically higher in energy than the anti-conformation due to increased steric strain and electrostatic repulsion.

Computational studies on similar halogenated alkanes have shown that the energy difference between anti and gauche conformers can be influenced by a combination of steric repulsion and electrostatic interactions. For instance, studies on 2-substituted butanes have quantified the energetic cost of gauche interactions.

Illustrative Computational Findings

Below is an interactive data table presenting plausible relative energies for the stable conformers of this compound.

| Conformer | Dihedral Angle (Cl-C2-C3-CF₃) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche (+) | ~60° | 1.5 - 2.5 |

| Gauche (-) | ~300° | 1.5 - 2.5 |

Note: These values are illustrative and based on typical energy differences for gauche interactions in similar halogenated alkanes.

The energy profile for rotation around the C2-C3 bond would show energy minima corresponding to the staggered conformations and energy maxima for the eclipsed conformations. The transition states between the conformers are the eclipsed forms, and the energy required to overcome these barriers is the rotational energy barrier.

An illustrative data table for the rotational barriers is provided below.

| Rotational Transition | Eclipsed Groups | Rotational Barrier (kcal/mol) |

| Anti to Gauche | H/CF₃, Cl/H | 4.0 - 5.0 |

| Gauche to Gauche | Cl/CF₃, H/H | 6.0 - 8.0 |

Note: These values are hypothetical and represent the expected range for rotational barriers in such a substituted butane, with the highest barrier corresponding to the eclipsing of the two largest groups.

The higher rotational barrier for the gauche-to-gauche transition is anticipated due to the significant steric and electrostatic repulsion that occurs when the chlorine atom and the trifluoromethyl group are in an eclipsed arrangement. Computational chemistry allows for the precise calculation of these energy barriers, providing a deeper understanding of the molecule's dynamic behavior.

Research Applications and Utility in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate for Novel Fluorinated Organic Compounds

2-Chloro-1,1,1,4,4,4-hexafluorobutane has emerged as a valuable precursor in the synthesis of a variety of fluorinated compounds. Its reactivity allows for transformations that lead to key intermediates, which are themselves starting points for more complex molecules.

Precursor to Fluoroolefins (e.g., 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes)

A significant application of this compound lies in its conversion to 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene. This transformation is typically achieved through a dehydrochlorination reaction. For instance, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which can be synthesized from related precursors, yields a mixture of (E)- and (Z)-isomers of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.netbeilstein-journals.org This reaction is often carried out using a base such as potassium hydroxide (B78521) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.netbeilstein-journals.org

The resulting 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes are themselves valuable synthons. researchgate.netbeilstein-journals.org Their double bond and remaining halogen atom provide multiple reaction sites for further functionalization, making them key intermediates in the synthesis of more complex fluorinated molecules. researchgate.netbeilstein-journals.org

| Precursor | Reagents | Products | Key Transformation |

|---|---|---|---|

| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | Potassium hydroxide (KOH), Tetrabutylammonium bromide (Bu4NBr) | (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene | Dehydroiodination and Dehydrochlorination |

Building Block for Bistrifluoromethyl-Containing Derivatives

The presence of two trifluoromethyl groups is a defining characteristic of this compound and its derivatives. This "bistrifluoromethyl" motif is highly sought after in the design of specialty chemicals, pharmaceuticals, and materials due to the unique electronic and physical properties conferred by the trifluoromethyl groups.

Starting from 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, further reactions can be performed to introduce additional functional groups while retaining the bistrifluoromethyl core. For example, the reaction of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with bromine under sunlight leads to the formation of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239). researchgate.netbeilstein-journals.org This addition reaction demonstrates how the double bond of the intermediate olefin can be utilized to build more complex, halogenated alkanes that are themselves precursors to other bistrifluoromethyl-containing compounds. researchgate.netbeilstein-journals.org

Synthesis of Fluorinated Allenes

Fluorinated allenes are a class of compounds with unique reactivity and potential applications in organic synthesis. This compound, through its derivatives, serves as a key starting material for the synthesis of these valuable molecules. The process often involves a multi-step sequence starting from the corresponding halo-olefins. For instance, dehydrohalogenation of dihaloalkanes derived from 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene can lead to the formation of fluorinated allenes. beilstein-journals.org These reactions highlight the utility of the initial chloroalkane in accessing highly functionalized and reactive fluorinated intermediates. beilstein-journals.org

Development of Fluorinated Analogs for Research in Biological and Material Sciences

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound provides a platform for the synthesis of novel fluorinated compounds that are of interest in both biological and materials science research.

Synthons for Constructing Complex Fluorinated Molecular Architectures

As a versatile building block, this compound and its derivatives are considered valuable synthons for the construction of intricate fluorinated molecular structures. researchgate.netbeilstein-journals.org The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. The reactivity of the carbon-chlorine bond and the potential for further transformations of the butene backbone allow for the strategic incorporation of the hexafluorinated C4 unit into larger and more complex molecular frameworks. This capability is crucial for the systematic exploration of the effects of fluorine on molecular properties.

Enabling Research in the Design of Novel Fluorinated Compounds with Specific Chemical Properties

The ability to synthesize a variety of derivatives from this compound facilitates research into the design of new fluorinated compounds with specific and desirable chemical properties. The introduction of the bistrifluoromethyl motif can influence factors such as lipophilicity, metabolic stability, and binding affinity in biologically active molecules. In materials science, the presence of multiple fluorine atoms can impact properties like thermal stability, dielectric constant, and surface energy. By providing a reliable synthetic route to a range of fluorinated intermediates, this compound enables researchers to systematically investigate these structure-property relationships and design novel compounds for a wide array of applications.

| Derivative | Synthetic Route from this compound | Research Application |

|---|---|---|

| (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene | Dehydrohalogenation of a dihalo-precursor | Intermediate for further functionalization |

| 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | Bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | Precursor to other bistrifluoromethyl-containing compounds |

| Fluorinated Allenes | Multi-step synthesis involving dehydrohalogenation of derivatives | Unique reactive intermediates in organic synthesis |

Contribution to the Academic Research Landscape of Fluorocarbon Alternatives

The compound this compound has emerged as a significant subject of academic research, primarily for its role as a versatile building block in the synthesis of advanced fluorinated molecules. Its chemical structure offers unique reaction pathways for creating next-generation fluorocarbons, which are sought after as alternatives to compounds with high global warming potential (GWP).

Investigation of its Chemical Role in Developing New Generations of Fluorocarbons

Academic inquiry has centered on the utility of this compound as a synthon, or a synthetic building block, for more complex fluorinated compounds. Research has demonstrated its application in the synthesis of various bistrifluoromethyl-containing haloolefins, which are valuable precursors for other functional molecules.

A key chemical pathway explored in the literature is the dehydrohalogenation of this compound and its derivatives. For instance, the dehydrohalogenation of the related compound, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which can be synthesized from commercially available hydrofluoroolefins, yields a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.gov This reaction highlights the potential to introduce unsaturation into the carbon backbone, a critical step in producing hydrofluoroolefins (HFOs), which are considered the fourth generation of fluorocarbon refrigerants. nih.gov

Furthermore, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, derived from pathways involving the subject compound, can undergo further reactions. For example, bromination of these butenes leads to the formation of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane. nih.gov These halogenated intermediates possess multiple reaction centers, making them valuable for creating a diverse range of fluorinated molecules, including polyfluoro-containing allenes. nih.gov

The table below summarizes some of the key synthetic transformations involving derivatives of this compound.

| Precursor Compound | Reagents | Product(s) | Reaction Type |

| 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | KOH, Bu4NBr, H2O | 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes | Dehydrohalogenation |

| 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Br2, sunlight | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | Bromination |

These synthetic routes underscore the academic interest in this compound as a foundational material for constructing novel fluorocarbons with tailored properties.

Understanding Chemical Pathways for Materials with Modified Environmental Impact

A significant driver for the research into this compound and its derivatives is the pursuit of fluorocarbons with reduced environmental impact. The presence of chlorine in a molecule often raises concerns about its ozone depletion potential (ODP). However, for a compound to affect the stratospheric ozone layer, it must be sufficiently stable in the troposphere to be transported to the stratosphere. noaa.gov

The chemical pathways involving this compound are being investigated as a means to produce unsaturated fluorocarbons, such as HFOs. The introduction of a double bond in these molecules makes them more susceptible to degradation in the troposphere, primarily through reactions with hydroxyl (OH) radicals. noaa.gov This increased reactivity leads to a shorter atmospheric lifetime, which in turn significantly lowers their Global Warming Potential (GWP). noaa.gov

While specific environmental impact data for this compound is not extensively available in the reviewed literature, the research focus on its conversion to HFOs aligns with the broader goal of developing fluorocarbon alternatives with favorable environmental profiles. The general principle is that the atmospheric degradation of these next-generation compounds is designed to be more rapid than that of their predecessors, thereby mitigating their contribution to climate change. noaa.gov The degradation of chlorinated hydrocarbons in the atmosphere can be influenced by factors such as the number of chlorine atoms and other structural features. nih.gov

The research into the chemical transformations of this compound contributes to a fundamental understanding of how to design and synthesize fluorinated materials that are less persistent in the environment. This academic exploration of reaction mechanisms and product formation is crucial for the development of sustainable fluorocarbon technologies.

Future Research Directions and Emerging Paradigms

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of 2-Chloro-1,1,1,4,4,4-hexafluorobutane and its derivatives often results in racemic mixtures, yet the stereochemistry of such molecules can dramatically influence their physical and biological properties. Consequently, a significant future research direction lies in the development of synthetic routes that afford high levels of stereocontrol.

Future investigations are anticipated to focus on asymmetric catalysis to introduce chirality in a controlled manner. For instance, the enantioselective hydrochlorination of a suitable hexafluorobutene precursor using chiral catalysts could provide a direct route to enantiomerically enriched this compound. While catalytic asymmetric hydrohalogenation of unactivated alkenes remains a challenge, ongoing developments in transition-metal catalysis and organocatalysis may provide viable solutions.

Another promising avenue is the use of chiral auxiliaries. By temporarily attaching a chiral group to a precursor molecule, it may be possible to direct the chlorination to a specific face of the molecule, thereby inducing diastereoselectivity. Subsequent removal of the auxiliary would then yield the desired enantiomer.

Furthermore, enzymatic approaches are gaining traction for the synthesis of chiral fluorinated compounds. spectroscopyonline.com Biocatalysts, with their inherent chirality, can offer high enantioselectivity under mild reaction conditions. Future research could explore the use of engineered enzymes to catalyze the stereoselective chlorination or related transformations on hexafluorobutane backbones.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Research Challenges |

|---|---|---|---|